N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a novel compound with intriguing properties. Its structure includes a cyclopropyl group, a pyridazine ring, a fluorophenoxy group, and an ethanesulfonamide moiety. These features make it a subject of interest in various fields of scientific research, particularly in medicinal and chemical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the key intermediate 3-cyclopropyl-6-oxopyridazine. This intermediate can be synthesized via the cyclization of appropriate precursors under controlled conditions.
In the subsequent steps, the intermediate is subjected to alkylation reactions to introduce the 2-(4-fluorophenoxy)ethanesulfonamide group. This involves the use of alkylating agents such as ethyl iodide and nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yield and purity. This often includes using catalysts and refining reaction conditions to maximize efficiency. Industrial methods also focus on scaling up the reaction, ensuring safety, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various types of chemical reactions including:
Oxidation and Reduction: It may undergo redox reactions depending on the functional groups present.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: These reactions help in forming bonds between the aromatic rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might involve reagents such as sodium hydroxide for nucleophilic substitution.
Major Products Formed
The products formed depend on the specific reactions. For instance, oxidation might yield derivatives with additional oxygen-containing functional groups, while reduction could lead to the removal of oxygen functionalities.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide has a wide range of applications across different scientific disciplines:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for therapeutic potential, particularly in drug development for its unique structural properties.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, typically proteins or enzymes. The cyclopropyl group and pyridazine ring structure allow it to bind effectively to these targets, influencing biochemical pathways. The precise mechanism varies depending on the specific application and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide stands out due to its unique combination of functional groups. For instance:
Similar Compounds: Pyridazinones, sulfonamides, and fluorophenyl derivatives.
Uniqueness: The integrated cyclopropyl and pyridazine structure provides distinct chemical and biological properties not commonly found in other compounds.
There you have it—a full rundown of this fascinating compound. Let me know if there's anything more you need!
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)25-11-12-26(23,24)19-9-10-21-17(22)8-7-16(20-21)13-1-2-13/h3-8,13,19H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCKIGPGCUPCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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